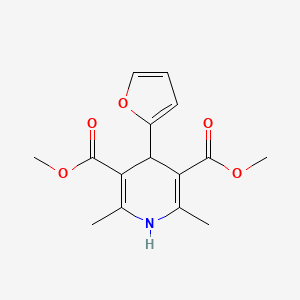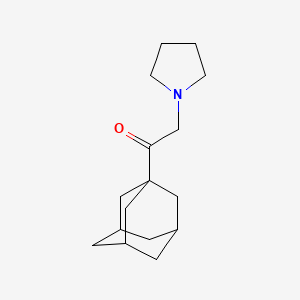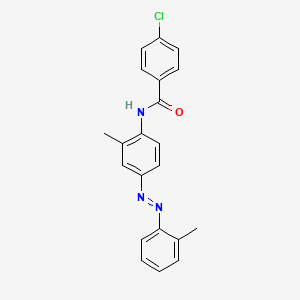
4-Chloro-N-(2-methyl-4-((2-methylphenyl)diazenyl)phenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SALOR-INT L253928-1EA, also known as 4-chloro-N-(2-methyl-4-((2-methylphenyl)diazenyl)phenyl)benzamide, is a chemical compound with the molecular formula C21H18ClN3O and a molecular weight of 363.84 g/mol. This compound is notable for its unique structure, which includes a diazenyl group and a benzamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L253928-1EA typically involves the reaction of 4-chlorobenzoyl chloride with 2-methyl-4-((2-methylphenyl)diazenyl)aniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of SALOR-INT L253928-1EA follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
SALOR-INT L253928-1EA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The chlorine atom in the benzamide moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Aminated derivatives.
Substitution: Substituted benzamides with various functional groups.
Applications De Recherche Scientifique
SALOR-INT L253928-1EA has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of SALOR-INT L253928-1EA involves its interaction with specific molecular targets. The diazenyl group can undergo redox reactions, influencing cellular redox states. The benzamide moiety can interact with proteins and enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-chloro-N-(2-methylphenyl)benzamide
- 4-chloro-N-(4-((2-methylphenyl)diazenyl)phenyl)benzamide
- 4-chloro-N-(2-methyl-4-((2-methylphenyl)diazenyl)phenyl)acetamide
Uniqueness
SALOR-INT L253928-1EA is unique due to its specific combination of a diazenyl group and a benzamide moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
293765-29-4 |
|---|---|
Formule moléculaire |
C21H18ClN3O |
Poids moléculaire |
363.8 g/mol |
Nom IUPAC |
4-chloro-N-[2-methyl-4-[(2-methylphenyl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C21H18ClN3O/c1-14-5-3-4-6-20(14)25-24-18-11-12-19(15(2)13-18)23-21(26)16-7-9-17(22)10-8-16/h3-13H,1-2H3,(H,23,26) |
Clé InChI |
AKKZDNNCIKZKGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N=NC2=CC(=C(C=C2)NC(=O)C3=CC=C(C=C3)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


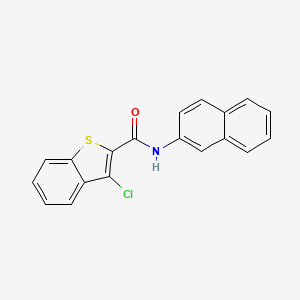
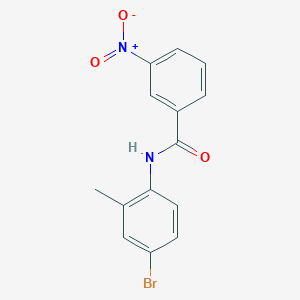
![2-[2-(2-Hydroxyethoxy)-4-nitrophenoxy]ethan-1-ol](/img/structure/B11708114.png)

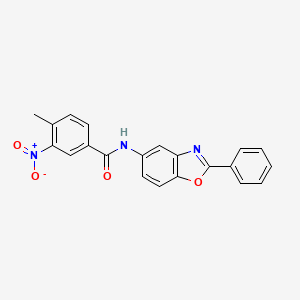
![N'-[(E)-(4-nitrophenyl)methylidene]-1H-indole-7-carbohydrazide](/img/structure/B11708136.png)
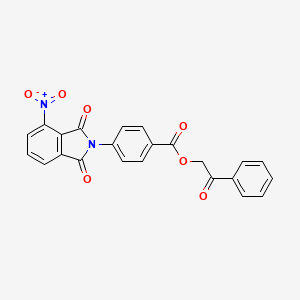
![2-[(3-bromo-4-hydroxy-5-methylphenyl)[(1E)-3-bromo-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene]methyl]benzene-1-sulfonate](/img/structure/B11708151.png)
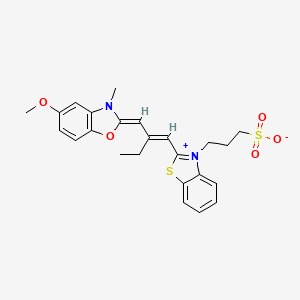
![(5E)-5-({4-[(2-Chlorophenyl)methoxy]phenyl}methylidene)-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708158.png)
![3,3,3',5'-tetraphenyl-3H,3'H-spiro[2-benzothiophene-1,2'-[1,3,4]thiadiazole]](/img/structure/B11708161.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-thioxoimidazolidin-4-one](/img/structure/B11708172.png)
